3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyanophenyl group, and an oxazole ring
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Addition of the cyanophenyl group: This can be done through a coupling reaction, where the cyanophenyl group is attached to the oxazole ring.
Final assembly: The final step involves the formation of the carboxamide group, completing the synthesis of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl and cyanophenyl groups can undergo substitution reactions, where other functional groups replace the chlorine or cyano groups.
Coupling reactions: These reactions can be used to attach additional groups to the oxazole ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxyl chloride: This compound has a carboxyl chloride group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)13-7-3-4-8-14(13)19)18(23)21-15-9-5-2-6-12(15)10-20/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWHJKJVWIENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.